(3,5-Dimethoxybenzyl)boronic Acid Pinacol Ester (3,5-Dimethoxybenzyl)boronic Acid Pinacol Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18029982
InChI: InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-11-7-12(17-5)9-13(8-11)18-6/h7-9H,10H2,1-6H3
SMILES:
Molecular Formula: C15H23BO4
Molecular Weight: 278.15 g/mol

(3,5-Dimethoxybenzyl)boronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18029982

Molecular Formula: C15H23BO4

Molecular Weight: 278.15 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Dimethoxybenzyl)boronic Acid Pinacol Ester -

Specification

Molecular Formula C15H23BO4
Molecular Weight 278.15 g/mol
IUPAC Name 2-[(3,5-dimethoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-11-7-12(17-5)9-13(8-11)18-6/h7-9H,10H2,1-6H3
Standard InChI Key WAYUFBUYOOSPED-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)OC)OC

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₁₅H₂₃BO₄ and a molecular weight of 278.15 g/mol . Its IUPAC name is 2-[(3,5-dimethoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting the pinacol ester backbone and 3,5-dimethoxybenzyl substituent . Key identifiers include:

PropertyValue
CAS Number1854115-26-6
InChIInChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)10-11-7-12(17-5)9-13(8-11)18-6/h7-9H,10H2,1-6H3
SMILESB1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)OC)OC
Hydrogen Bond Acceptors4
Rotatable Bonds4

Stability and Reactivity

The pinacol group enhances stability by reducing protodeboronation, a common side reaction in boronic acid chemistry. Studies indicate pinacol esters suppress protodeboronation rates by ~100-fold compared to free boronic acids . This stability arises from the electron-donating pinacolato ligand, which stabilizes the boron center and mitigates hydrolysis .

Synthesis and Optimization

Primary Synthetic Route

The compound is typically synthesized via Pd-catalyzed Miyaura borylation:

  • Reactants: 3,5-Dimethoxybenzyl bromide and bis(pinacolato)diboron.

  • Catalyst: Palladium complexes (e.g., PdCl₂ or Pd(PPh₃)₄).

  • Conditions: Mild temperatures (50–80°C) in anhydrous solvents like THF or dioxane .

This method achieves yields of 70–85% and is scalable for industrial applications .

Alternative Approaches

  • Transition Metal-Free Borylation: Base-mediated reactions using reagents like (dimethylphenylsilyl)boronic acid pinacol ester, though less common for this substrate .

  • Direct C–H Borylation: Limited by regioselectivity challenges but explored for structurally similar arylboronates .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a key partner in Suzuki reactions, enabling the formation of C–C bonds in biaryl systems. Its dimethoxybenzyl group provides electron density, enhancing reactivity with electron-deficient aryl halides . Notable examples include:

  • Synthesis of kinase inhibitors (e.g., analogs of ABT-869) .

  • Construction of polycyclic frameworks for materials science .

Pharmaceutical Intermediate

The 3,5-dimethoxybenzyl moiety is prevalent in drug candidates targeting G-protein-coupled receptors (GPCRs) and tyrosine kinases. The boronic ester’s stability allows for late-stage functionalization in multi-step syntheses .

Analytical Challenges and Solutions

Hydrolysis and Degradation

The ester hydrolyzes to (3,5-dimethoxybenzyl)boronic acid under aqueous conditions, complicating analysis via GC or normal-phase HPLC . Degradation pathways include:
Pinacol esterH2OBoronic acid+Pinacol\text{Pinacol ester} \xrightarrow{H_2O} \text{Boronic acid} + \text{Pinacol}

Stabilized Analytical Methods

  • Reversed-Phase HPLC: Employ basic mobile phases (pH 12.4) with ion-pairing agents to prevent hydrolysis .

  • Non-Aqueous Solvents: Use aprotic diluents (e.g., acetonitrile) for sample preparation .

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